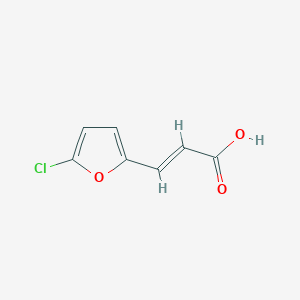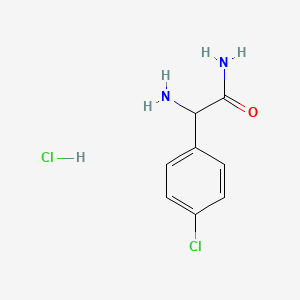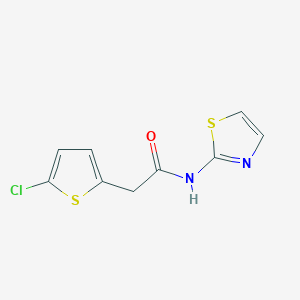
Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a sulfonyl group, an acetamido group, and a phenylthiophene group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Synthesis Analysis
While the exact synthesis of this compound is not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate sulfonyl, acetamido, and phenylthiophene components .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group could potentially undergo a variety of reactions, including substitution and elimination reactions . Similarly, the acetamido group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be influenced by its molecular structure. For example, the presence of the sulfonyl and acetamido groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 3-(2-((4-fluorophenyl)sulfonyl)acetamido)-5-phenylthiophene-2-carboxylate, while not directly mentioned in available literature, relates closely to various research on thiophene derivatives. Studies have demonstrated innovative methods for synthesizing thiophene derivatives, highlighting their significance in chemical research. For instance, a one-pot Gewald reaction has been utilized to obtain 2-aminothiophene-3-carboxylates with varied aryl groups, showcasing a method that could potentially apply to the synthesis of the subject compound (Tormyshev et al., 2006). Additionally, the fluorescent properties of certain thiophene derivatives have been explored, indicating the potential for these compounds to serve as molecular probes or in sensor applications (Guo Pusheng, 2009).
Heterocyclic Disperse Dyes
Thiophene derivatives have found application in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. This application demonstrates the versatility of thiophene compounds in material science, particularly in textile manufacturing. The synthesized dyes exhibit promising dyeing performance and fastness properties on polyester, albeit with noted challenges in photostability (Iyun et al., 2015).
Antiproliferative Agents
The exploration of thiophene sulfonamide derivatives as antiproliferative agents represents a significant stride in medicinal chemistry. These compounds have been synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines, showcasing the potential of thiophene derivatives in cancer treatment. Some synthesized derivatives exhibit potent activity, underscoring the therapeutic relevance of these compounds (Pawar et al., 2018).
Fluorescent Molecular Probes
Thiophene derivatives have been developed as fluorescent molecular probes, highlighting their application in biological and chemical sensing. Such compounds exhibit strong solvent-dependent fluorescence, which can be utilized in studying various biological events and processes. This application underscores the potential of thiophene derivatives in developing sensitive and specific sensors for scientific research (Diwu et al., 1997).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 3-[[2-(4-fluorophenyl)sulfonylacetyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO5S2/c1-2-28-21(25)20-17(12-18(29-20)14-6-4-3-5-7-14)23-19(24)13-30(26,27)16-10-8-15(22)9-11-16/h3-12H,2,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRMQJIQYZMLLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2563100.png)









![3-(Iodomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2563117.png)
![N-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)-N-methylmethanesulfonamide](/img/structure/B2563118.png)


